M. tuberculosis MIC Potency
Antibacterial agent 62 demonstrates an MIC90 of 0.40 μM against M. tuberculosis H37Rv, which is 8-fold more potent than the first-line drug isoniazid (MIC90 = 3.2 μM) and 2-fold more potent than the redox-active clofazimine (MIC90 = 0.8 μM) in the same assay conditions [1].
| Evidence Dimension | Minimum inhibitory concentration to reduce growth by 90% (MIC90) |
|---|---|
| Target Compound Data | 0.40 μM |
| Comparator Or Baseline | Isoniazid (INH): 3.2 μM; Clofazimine (CFZ): 0.8 μM |
| Quantified Difference | 8-fold vs. INH; 2-fold vs. CFZ |
| Conditions | M. tuberculosis H37Rv in standard 7H9 growth medium, phenotypic screening |
Why This Matters
This quantifiable potency advantage over established clinical comparators justifies selection of agent 62 for in vitro anti-TB screening campaigns requiring enhanced target engagement.
- [1] Fridianto KT, Li M, Hards K, Negatu DA, Cook GM, Dick T, Lam Y, Go ML. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis. J Med Chem. 2021 Nov 11;64(21):15991-16007. Table 2. View Source
